![molecular formula C13H14N6O2S2 B6542441 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-79-5](/img/structure/B6542441.png)
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (TSPP) is a new class of organic molecule with potential applications in scientific research. It is a promising compound for use in various biochemical and physiological studies due to its unique molecular structure.
Wissenschaftliche Forschungsanwendungen
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of potential applications in scientific research. It can be used as a fluorescent probe for imaging and tracking of biological molecules in living cells. It can also be used as an enzyme inhibitor, allowing researchers to study the effects of various enzymes on biological systems. Additionally, 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be used as a ligand for the binding of proteins, allowing researchers to study the interactions between proteins and other molecules. Finally, 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be used as a substrate for the synthesis of other compounds, such as peptides and nucleic acids.
Wirkmechanismus
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a unique molecular structure that allows it to bind to a variety of biological molecules. The molecule contains a thiophene-2-sulfonyl group, which can interact with the thiol group of proteins and other biological molecules. Additionally, the pyridazin-6-yl group can interact with the aromatic rings of proteins and other molecules. Finally, the triazole ring can interact with the amide groups of proteins and other molecules. This allows 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine to bind to a variety of biological molecules and act as an inhibitor or substrate for various biochemical reactions.
Biochemical and Physiological Effects
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. Finally, it has been shown to have an effect on the expression of various genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is relatively stable and can be stored for long periods of time without degrading. Finally, it has a low toxicity, making it safe for use in laboratory experiments.
The main limitation of 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is its relatively low solubility in water. This can make it difficult to use in certain experiments, such as those involving the binding of proteins or nucleic acids. Additionally, 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a relatively new compound and its effects on biological systems are not yet fully understood.
Zukünftige Richtungen
There are a variety of potential future directions for 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine research. One potential direction is the development of new compounds based on the 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine structure. Additionally, further research into the biochemical and physiological effects of 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine could yield new insights into its potential applications. Finally, further research into the structure-activity relationships of 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine could lead to the development of new and more effective inhibitors or substrates for various biochemical reactions.
Synthesemethoden
1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be synthesized from thiophene-2-sulfonyl chloride and 1-[(1,2,4)triazolo[4,3-b]pyridazin-6-yl]piperazine (TTPP) in a three-step process. The first step involves the reaction of thiophene-2-sulfonyl chloride with TTPP in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 1-(thiophene-2-sulfonyl)-4-[(1,2,4)triazolo[4,3-b]pyridazin-6-yl]piperazine (1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine). The second step involves the reaction of 1-(thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired product. The third and final step involves the purification of the product by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S2/c20-23(21,13-2-1-9-22-13)18-7-5-17(6-8-18)12-4-3-11-15-14-10-19(11)16-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUGSGUAUYRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.